molecular formula C9H5F6NO B8476664 N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine CAS No. 65686-67-1

N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine

Cat. No. B8476664
Key on ui cas rn: 65686-67-1
M. Wt: 257.13 g/mol
InChI Key: JXHZJFSDXHTECM-UHFFFAOYSA-N
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Patent
US04315019

Procedure details

7.8 g of hydroxylamine hydrochloride are dissolved in 250 ml of a mixture of ethanol and pyridine and to this solution 7 g (m-trifluoromethyl phenyl) trifluoromethyl Ketone are added. The mixture is heated to reflux for 16 hours, then cooled and diluted with 100 ml water. The oxime precipitates and is separated by filtration, dried, washed with water many times, and dried again. The yield amounts to 42%.
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[F:4][C:5]([C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)=O)([F:7])[F:6]>C(O)C.N1C=CC=CC=1.O>[F:4][C:5]([C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)=[N:2][OH:3])([F:7])[F:6] |f:0.1|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
Cl.NO
Name
solution
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C(=O)C1=CC(=CC=C1)C(F)(F)F
Name
mixture
Quantity
250 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The oxime precipitates
CUSTOM
Type
CUSTOM
Details
is separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with water many times
CUSTOM
Type
CUSTOM
Details
dried again

Outcomes

Product
Name
Type
Smiles
FC(F)(F)C(=NO)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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